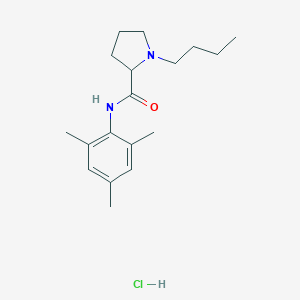

Bumecaine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19089-24-8 |

|---|---|

Molecular Formula |

C18H29ClN2O |

Molecular Weight |

324.9 g/mol |

IUPAC Name |

1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |

InChI Key |

NFEZGTHMTGKIBG-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

Canonical SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

Related CAS |

30103-44-7 (Parent) |

Synonyms |

2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Bumecaine Hydrochloride

Fundamental Mechanisms of Action at the Ion Channel Level

The primary mechanism of action for bumecaine (B1199071) hydrochloride, like other local anesthetics, revolves around its ability to modulate the function of ion channels, particularly voltage-gated sodium channels. patsnap.comchemicalbook.com This interaction is fundamental to its ability to produce a reversible blockade of nerve impulse transmission. fda.govhres.ca

Elucidation of Voltage-Gated Sodium Channel Interactions and Blockade

Bumecaine hydrochloride diffuses across the neuronal membrane and binds to the intracellular portion of voltage-gated sodium channels. patsnap.comselleckchem.com This binding stabilizes the neuronal membrane by preventing the influx of sodium ions, a critical step for the depolarization phase of an action potential. patsnap.comfda.gov By inhibiting this sodium influx, this compound effectively blocks the initiation and propagation of nerve impulses. chemicalbook.comncats.io The blockade of these channels is a key determinant of its anesthetic properties. nih.gov

The interaction with voltage-gated sodium channels is influenced by the state of the channel. The drug exhibits a higher affinity for channels in the open and inactivated states compared to the resting state. This state-dependent binding contributes to its efficacy in rapidly firing neurons.

Biophysical Effects on Neuronal Membrane Excitability and Stability

By blocking sodium channels, this compound increases the threshold for electrical excitation in neurons. ncats.iopfizermedicalinformation.com This means that a stronger stimulus is required to generate an action potential. Furthermore, it slows the propagation of the nerve impulse and reduces the rate of rise of the action potential. ncats.iopfizermedicalinformation.com These biophysical alterations collectively lead to the stabilization of the neuronal membrane, making it less excitable and thereby preventing the transmission of sensory information, including pain signals. patsnap.comfda.gov

Analysis of Use-Dependent Blockade Phenomenon

This compound demonstrates a phenomenon known as use-dependent or frequency-dependent blockade. drugbank.com This means that the degree of sodium channel blockade increases with the frequency of nerve stimulation. drugbank.com During repeated depolarizations, more sodium channels transition from the resting state to the open and inactivated states, for which this compound has a higher affinity. This leads to an accumulation of the blocking effect in nerves that are more active. This characteristic is particularly relevant for its clinical efficacy in managing pain, as nociceptive (pain-sensing) neurons often have high firing rates.

Investigation of Receptor Binding Kinetics and Ligand-Receptor Dynamics

The interaction between this compound and its primary target, the voltage-gated sodium channel, is a dynamic process characterized by specific binding kinetics. The drug binds to a receptor site within the pore of the sodium channel. The rate of association (k_on) and dissociation (k_off) from this receptor site determines the onset and duration of the nerve block.

Research on similar local anesthetics, such as bupivacaine (B1668057), has provided insights into these dynamics. For instance, studies on NMDA receptors have calculated apparent association and dissociation rate constants, which predict the affinity of the drug for the receptor. nih.gov The kinetics of binding are influenced by factors such as the conformational state of the channel (resting, open, or inactivated) and the physicochemical properties of the drug molecule itself. neurosci.cn

Modulatory Influence on Nerve Impulse Generation and Conduction in Isolated Systems

In isolated nerve fiber preparations, this compound demonstrates a concentration-dependent inhibition of compound action potentials. It effectively blocks the generation and conduction of nerve impulses by increasing the threshold for electrical excitability and slowing the propagation of the action potential. ncats.iopfizermedicalinformation.com The order of functional loss in a nerve is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone. pfizermedicalinformation.comnih.gov This differential blockade is related to the diameter, myelination, and conduction velocity of the affected nerve fibers. ncats.iopfizermedicalinformation.com

Enantiomeric Studies and Stereoselective Pharmacological Characterization

This compound is a chiral molecule and exists as two enantiomers (stereoisomers), the R(+) and S(-) forms. nih.gov Stereoselectivity, where one enantiomer is more potent or has a different pharmacological profile than the other, is a recognized phenomenon for many local anesthetics. nih.gov

Studies on the enantiomers of the related compound bupivacaine have revealed significant differences in their effects. For example, dextrobupivacaine (the R(+)-enantiomer) has been shown to be more potent in inducing a tonic and phasic block of sodium channels compared to levobupivacaine (B138063) (the S(-)-enantiomer). google.com In studies on guinea-pig papillary muscle, the R(+)-enantiomer of bupivacaine produced a greater reduction in the maximal rate of depolarization and shortened the action potential duration to a larger extent than the S(-)-enantiomer. nih.gov The recovery from use-dependent block was also slower for the R(+)-enantiomer. nih.gov

Specifically for bupivacaine's interaction with ion channels in peripheral nerves, the block of sodium channels does not show significant stereoselectivity. nih.gov However, the block of flicker K+ channels exhibits a high degree of stereoselectivity, with the R(+)-enantiomer being significantly more potent. nih.gov This stereoselectivity is primarily due to a slower dissociation rate of the R(+)-enantiomer from the channel's binding site. nih.gov Enantiomeric mixtures with a higher proportion of the S(-) enantiomer, such as S75:R25, have been investigated to potentially offer a better balance of anesthetic efficacy and reduced toxicity compared to the racemic mixture. hilarispublisher.com

Table 1: Effects of Bupivacaine Enantiomers on Guinea-Pig Papillary Muscle This table is based on data for the related compound bupivacaine and is for illustrative purposes of stereoselective effects.

| Parameter | R(+)-Bupivacaine (10 µM) | S(-)-Bupivacaine (10 µM) |

| Maximal Rate of Depolarization (Vmax) (% of control) | 59.9 ± 1.4% | 76.7 ± 1.2% |

| Action Potential Duration (APD) | Greater Shortening | Lesser Shortening |

| Recovery from Use-Dependent Block | Slower | Faster |

| Data derived from studies on guinea-pig isolated papillary muscle. nih.gov |

Table 2: Stereoselective Block of Ion Channels in Peripheral Nerve by Bupivacaine Enantiomers This table is based on data for the related compound bupivacaine and is for illustrative purposes of stereoselective effects.

| Ion Channel | Enantiomer | IC50 (µM) |

| Tonic Na+ Channel Block | R(+)-Bupivacaine | 29 ± 3 |

| S(-)-Bupivacaine | 44 ± 3 | |

| Flicker K+ Channel Block | R(+)-Bupivacaine | 0.15 ± 0.02 |

| S(-)-Bupivacaine | 11 ± 1 | |

| IC50 represents the half-maximal inhibitory concentration. nih.gov |

Comparative Research on Dextrobupivacaine and Levobupivacaine

To understand the pharmacological implications of stereoisomerism for a racemic compound like bumecaine, it is instructive to examine the extensive comparative research on the stereoisomers of bupivacaine: dextrobupivacaine and levobupivacaine. Bupivacaine, also a long-acting amide local anesthetic, is structurally related to bumecaine. It exists as two enantiomers: the (R)-(+)-enantiomer, dextrobupivacaine, and the (S)-(-)-enantiomer, levobupivacaine. researchgate.net

Initial interest in separating these enantiomers arose from observations of differential toxicity, particularly cardiotoxicity, associated with the racemic mixture of bupivacaine. researchgate.net Research demonstrated that levobupivacaine has a lower propensity for causing severe cardiovascular and central nervous system side effects compared to dextrobupivacaine. ualberta.ca

In vitro studies have quantified the differences in potency between these two isomers. For instance, competitive binding assays with batrachotoxin, which also binds to sodium channels, showed a stereopotency ratio (R:S) of 3:1, indicating a higher affinity of dextrobupivacaine for the channel. nih.gov Furthermore, investigations into the inhibition of sodium currents have revealed that the relative potency of the enantiomers depends on the state of the channel; levobupivacaine is more potent when the membrane is hyperpolarized, while dextrobupivacaine is more potent when it is depolarized from the normal resting potential. nih.gov

The interaction with other ion channels, such as potassium channels, also exhibits stereoselectivity. Studies on human ether-a-go-go-related gene (HERG) channels, which are crucial for cardiac repolarization, have shown that levobupivacaine is a more potent blocker than dextrobupivacaine. nih.gov This differential effect on various ion channels contributes to the distinct pharmacological and toxicological profiles of the two enantiomers.

The following table summarizes some of the key comparative findings between dextrobupivacaine and levobupivacaine from various research studies.

| Feature | Dextrobupivacaine (R)-(+) | Levobupivacaine (S)-(-) | Reference |

| Binding to Sodium Channels | Higher affinity and potency, especially in depolarized states. | Lower affinity and potency compared to the R-enantiomer. | nih.gov |

| HERG Channel Blockade | Less potent inhibitor. | More potent inhibitor. | nih.gov |

| Cardiotoxicity | Higher potential for cardiotoxic effects. | Lower potential for cardiotoxicity. | researchgate.netualberta.ca |

| Neurotoxicity | Generally considered more neurotoxic. | Less neurotoxic than the R-enantiomer. | researchgate.net |

| Vasoconstrictive Activity | Less vasoconstrictive activity at higher concentrations. | More vasoconstrictive at low concentrations, less vasodilatory at high concentrations. | ualberta.ca |

Differential Molecular Interactions of Stereoisomers

The differences observed between dextrobupivacaine and levobupivacaine are a direct consequence of their differential molecular interactions with their biological targets. Stereoisomers, despite having the same chemical formula and connectivity of atoms, have different spatial arrangements. This "handedness," or chirality, is a critical factor in pharmacology because biological macromolecules, such as ion channels and receptors, are themselves chiral. researchgate.net

The interaction between a drug and its receptor is often compared to a key fitting into a lock. Just as a left-handed glove will not fit a right hand, one stereoisomer may bind much more effectively to a chiral receptor than its mirror image. These differences in binding can lead to variations in potency, efficacy, and toxicity. researchgate.net

In the case of bupivacaine's enantiomers, their interaction with lipid membranes, a key component of the nerve cell environment, has been shown to be stereospecific, particularly in the presence of cholesterol. nih.gov Studies have demonstrated that dextrobupivacaine disorders nerve cell model membranes more potently than levobupivacaine, a finding that correlates with its higher potency in nerve and cardiac channel inhibition. nih.gov This suggests that the way these molecules orient themselves within the lipid bilayer influences their access to and interaction with the ion channels embedded within it.

While specific comparative studies on the enantiomers of bumecaine are not as extensively documented in the literature, the principles of stereoisomerism observed with bupivacaine are broadly applicable. Given that bumecaine is a racemic mixture, it is highly probable that its (R)- and (S)-enantiomers also exhibit differential molecular interactions, leading to distinct pharmacological and toxicological properties. nih.govncats.io The interaction of bumecaine with inactivated sodium channels is a significant contributor to its anesthetic effect, and it is likely that the two enantiomers differ in their affinity for and stabilization of this channel state. ncats.io

Chemical Synthesis and Derivatization Methodologies

Strategies for Bumecaine (B1199071) Hydrochloride Chemical Synthesis

The synthesis of bumecaine hydrochloride has been approached through various routes, each with its own set of advantages and challenges. These strategies are continually being optimized to meet the demands of industrial-scale production.

Development and Optimization of Industrial Synthesis Routes

Industrial synthesis of this compound often commences with readily available starting materials. One common method involves the use of 2-piperidinecarboxylic acid as a key precursor. google.com A typical industrial route can be outlined in the following steps:

Acyl Chlorination and Amidation: The initial step involves the conversion of 2-piperidinecarboxylic acid into its acyl chloride, which is then reacted with 2,6-dimethylaniline (B139824) to form the amide bond. This process can be facilitated by reagents like triphosgene. google.com

Butylation: The subsequent step is the N-alkylation of the piperidine (B6355638) nitrogen with a butyl group, typically using 1-bromobutane. google.com

Salification: The final step involves the formation of the hydrochloride salt to yield this compound. google.com

Exploration of Novel Synthetic Pathways

Research into novel synthetic pathways for bumecaine aims to overcome the limitations of existing methods, such as low yields and environmental concerns. google.com One innovative approach involves a multi-step synthesis starting from (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary. This method proceeds through amidation, asymmetric alkylation, hydrolysis, cyclization, and removal of the auxiliary group to produce the key intermediate, (S)-2-piperidinecarboxylic acid, which is then converted to (S)-bupivacaine. google.com This pathway is noted for its high synthesis efficiency, readily available raw materials, and good stereoselectivity. google.com

Another reported synthetic route begins with N-(diphenylmethylene)glycine ethyl ester, undergoing a seven-step process to yield levobupivacaine (B138063) hydrochloride with a high enantiomeric excess. However, this route is considered less suitable for large-scale industrial production due to its length, the use of corrosive reagents like thionyl chloride (SOCl₂), and the complexity of the chiral synthesis. nih.gov

Asymmetric Synthesis and Chiral Separation Techniques for Enantiomers

Bumecaine possesses a chiral center, meaning it exists as two enantiomers. As the different enantiomers can have varying pharmacological and toxicological profiles, the development of methods for their separation and stereoselective synthesis is of paramount importance. nih.gov

Advanced Chiral Resolution Methods (e.g., utilizing tartaric acid derivatives)

Chiral resolution is a common technique to separate enantiomers from a racemic mixture. google.com A widely employed method for bumecaine involves the use of tartaric acid and its derivatives as resolving agents. google.comnih.gov The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. google.com

For instance, L-(+)-tartaric acid can be used to selectively precipitate the dextrobupivacaine tartrate, leaving the levobupivacaine enriched in the solution. google.com The efficiency of this resolution can be influenced by the choice of tartaric acid derivative, with O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) being effective resolving agents. nih.gov The molar ratio of the resolving agent to the racemic compound is a critical parameter in optimizing the separation. nih.gov A novel, heatless process for the separation of bupivacaine (B1668057) enantiomers using tartaric acid has also been described, which avoids the degradation of reagents. google.com

More advanced techniques like capillary electrophoresis using chiral selectors such as human serum albumin have also been developed for the analytical separation of bumecaine enantiomers. nih.gov

Stereocontrol in Synthetic Intermediate Preparation

To avoid the need for chiral resolution, asymmetric synthesis strategies that directly produce the desired enantiomer are highly sought after. A key aspect of this is achieving stereocontrol during the preparation of synthetic intermediates.

One patented method utilizes (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary to direct the stereochemistry of the reaction. google.com The synthesis involves an asymmetric alkylation step where the compound is reacted with 1,4-dihalobutane in the presence of a base at low temperatures (-85 to -70 °C). google.com This approach allows for the preparation of the key chiral intermediate, (S)-2-piperidinecarboxylic acid, with good stereoselectivity. google.com

Another strategy involves the asymmetric catalytic hydrogenation of an unsaturated piperidine derivative using a chiral catalyst, such as (S)-BINAP-RuCl₂, to obtain the desired (S)-enantiomer of N-Boc-piperidine formic acid. google.com However, the high cost of such chiral ligands can be a drawback for industrial applications. google.com

Isolation and Characterization of Synthetic Intermediates

The isolation and characterization of synthetic intermediates are crucial for ensuring the quality and purity of the final product. Various analytical techniques are employed for this purpose.

Following the synthesis of intermediates, such as the product of the amidation reaction between 2-piperidinecarboxylic acid and 2,6-dimethylaniline, purification is typically carried out. This can involve extraction with a suitable solvent like ethyl acetate, followed by drying and concentration. google.com

The characterization of these intermediates and the final this compound product is performed using a range of spectroscopic and analytical methods. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the compounds. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. nih.gov

Elemental Analysis: To confirm the elemental composition. nih.gov

High-Performance Liquid Chromatography (HPLC): To assess the chemical and enantiomeric purity. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal properties of the final product. nih.gov

X-ray Diffraction (XRD): To determine the crystal structure of the solid form. nih.gov

Research into Environmentally Benign (Green) Synthetic Processes

The development of environmentally benign synthetic processes for manufacturing active pharmaceutical ingredients is a critical area of research, aiming to reduce the environmental impact and improve the efficiency and safety of chemical production. In the context of this compound, research has explored catalytic methods and process optimization to align with the principles of green chemistry. These approaches focus on the use of efficient catalysts, milder reaction conditions, and improved atom economy to minimize waste and avoid hazardous reagents.

One notable area of investigation involves the use of palladium (Pd)-containing catalysts for the synthesis of pyromecaine, an alternative name for bumecaine. researchgate.netresearchgate.net Catalytic processes are a cornerstone of green chemistry as they can facilitate reactions with higher selectivity and efficiency, often under less extreme conditions than stoichiometric methods. Research has described a method for the catalytic synthesis of several local anesthetics, including pyromecaine, through reductive acylation. researchgate.net This process is advantageous as it operates under mild conditions, specifically at temperatures between 20–50°C and atmospheric pressure of hydrogen, in an organic solvent. researchgate.net Such conditions are considered more environmentally friendly compared to reactions requiring high pressure or temperature, as they reduce energy consumption and enhance safety. The yields for the target products in these catalytic syntheses are reported to be in the range of 54–93%. researchgate.net

Further details on a specific synthesis route for this compound, which can be evaluated for its environmental impact, have been outlined. The process involves several key steps, including the protection of the amine group, amidation, and N-alkylation. While not explicitly labeled as a "green" synthesis, an analysis of the reaction parameters provides insight into its environmental footprint.

The initial step involves the protection of 2-piperidinecarboxylic acid using carbobenzyloxy chloride. This reaction is carried out in an aqueous solution of sodium hydroxide (B78521) at ambient temperature, which avoids the need for heating and the use of more hazardous organic solvents. The subsequent conversion to an acyl chloride and coupling with 2,6-dimethylaniline, followed by N-alkylation with 1-bromobutane, completes the synthesis. The use of a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide, has been reported in the synthesis of related compounds like bupivacaine, which can enhance reaction rates and yields, and allow for the use of less harsh conditions and a wider range of solvents, potentially including more environmentally benign options. google.com

The table below summarizes the reaction conditions for a reported synthesis of this compound, providing a basis for assessing its alignment with green chemistry principles.

Table 1: Reaction Parameters for a Synthetic Route to this compound

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|---|---|

| Amine Protection | 2-piperidinecarboxylic acid, Carbobenzyloxy chloride | Sodium hydroxide | Water | 25 | 12 |

| Acyl Chloride Formation | Protected 2-piperidinecarboxylic acid | Thionyl chloride | Not specified | Not specified | Not specified |

| Amidation | Acyl chloride intermediate, 2,6-dimethylaniline | Not specified | Not specified | Not specified | Not specified |

Analytical and Bioanalytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Quantification and Purity Analysis

There is a notable absence of specific, published research detailing the development and validation of advanced chromatographic techniques for the analysis of Bumecaine (B1199071) hydrochloride. While general methodologies are suggested for similar compounds, validated methods for Bumecaine hydrochloride are not documented in the available literature. For instance, it is recommended that purity could be validated via High-Performance Liquid Chromatography (HPLC) with a threshold of over 99%, but specific methods are not provided.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

No specific, validated HPLC methods for the quantification and purity analysis of this compound were found in the searched scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Determination

While high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a suggested technique for identifying potential degradation pathways such as hydrolysis or oxidation, no specific LC-MS methods developed or validated for the high-sensitivity determination of this compound have been documented.

Ultra-Performance Liquid Chromatography (UPLC) Innovations

There is no information available in the searched literature regarding innovative Ultra-Performance Liquid Chromatography (UPLC) methods specifically applied to the analysis of this compound.

Spectrophotometric and Spectroscopic Approaches in Quantitative Analysis

No specific spectrophotometric or spectroscopic methods for the quantitative analysis of this compound are described in the available research. General spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are recommended for characterizing intermediates during synthesis, but quantitative analytical methods are not detailed.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods for this compound is recommended through the use of forced degradation studies under stress conditions (e.g., heat, light, pH extremes) to identify and quantify impurities. However, the results of such studies or any validated stability-indicating assay method for this compound are not present in the reviewed literature.

Quantification in Biological Matrices for Preclinical and Mechanistic Research

For the validation of assay selectivity in complex biological matrices like plasma, general strategies such as spike-and-recovery experiments coupled with chromatographic separation (e.g., C18 columns with gradient elution) and UV/Vis or MS detection are proposed. Nevertheless, no specific, validated methods for the quantification of this compound in biological matrices for preclinical or mechanistic research were found.

Optimization of Sample Preparation and Extraction Protocols

The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of protocol depends on the nature of the sample matrix (e.g., plasma, tissue, pharmaceutical formulation) and the analytical technique employed.

Commonly used sample preparation techniques for analogous compounds include:

Protein Precipitation: This is a simple and rapid method for removing proteins from biological samples like plasma. It involves adding a precipitating agent, such as acetonitrile (B52724) or a mixture of water, acetonitrile, and formic acid, to the sample. phmethods.net After centrifugation, the supernatant containing the analyte is collected for analysis. This method is advantageous for its speed and efficiency in high-throughput settings. phmethods.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes based on their differential solubility in two immiscible liquid phases. For the extraction of local anesthetics from plasma, the sample is typically alkalinized to deprotonate the analyte, making it more soluble in an organic solvent like ether or hexane (B92381). nih.gov The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in the mobile phase for chromatographic analysis. nih.gov This method can provide cleaner extracts compared to protein precipitation.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or a 96-well plate to selectively adsorb the analyte from the sample matrix. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. This technique can offer high recovery and clean extracts, but may require more extensive method development compared to protein precipitation or LLE.

The optimization of these protocols involves a systematic evaluation of various parameters to maximize analyte recovery and minimize matrix effects. Such parameters include the choice of extraction solvent, pH of the sample, solvent-to-sample ratio, and centrifugation conditions. For instance, in the analysis of Bupivacaine (B1668057) in human tissue, a combination of acetonitrile with 0.1% formic acid was used for protein denaturation, and hexane was employed to remove lipophilic impurities. nih.gov

A study on the metabolomics exploration of various biological fluids highlights the importance of standardized operating procedures for sample preparation to ensure data robustness and generate a representative metabolic map. nih.gov This principle underscores the need for carefully optimized and validated extraction protocols in this compound research. nih.gov

Table 1: Comparison of Sample Preparation Protocols for Analytes Similar to this compound

| Protocol | Principle | Advantages | Disadvantages | Typical Application |

| Protein Precipitation | Proteins are precipitated out of solution using an organic solvent or acid. phmethods.net | Simple, fast, suitable for high-throughput analysis. phmethods.net | May result in less clean extracts and potential matrix effects. | Plasma, serum samples. phmethods.net |

| Liquid-Liquid Extraction | Analyte is partitioned between two immiscible liquid phases based on solubility. nih.gov | Provides cleaner extracts than protein precipitation. | More time-consuming and requires larger volumes of organic solvents. | Plasma, urine samples. nih.gov |

| Solid-Phase Extraction | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | High recovery, clean extracts, potential for automation. | Can be more expensive and requires method development. | Various biological matrices. |

Application of Internal Standards in Analytical Validation

The use of an internal standard (IS) is a critical component of quantitative bioanalytical methods to ensure accuracy and precision. europa.eu An IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibration standards and quality controls. psu.edu The IS co-elutes with the analyte and helps to compensate for variations in sample preparation, injection volume, and instrument response. psu.edu

For the analysis of amide-type local anesthetics, several compounds have been successfully used as internal standards. For example, in the HPLC analysis of Bupivacaine, Bisoprolol (B1195378) was chosen as an internal standard due to its matching chromatographic properties and recovery. psu.edu Another study utilized Lidocaine (B1675312) hydrochloride as an internal standard for the quantification of Bupivacaine in human tissue samples, as its recoveries and matrix effects were comparable. nih.gov In a UPLC-MS/MS method for the simultaneous estimation of Bupivacaine and Meloxicam, a deuterated form of Bupivacaine (BUd9) was used as the internal standard. phmethods.net The choice of an appropriate IS is crucial and should ideally be a stable, isotopically labeled analog of the analyte.

The selection of an internal standard is a meticulous process. For instance, in one study, both bisoprolol and propranolol (B1214883) were considered as potential internal standards. psu.edu While both showed no interference after the extraction procedure, bisoprolol was ultimately selected due to its more suitable retention time, ensuring it did not compromise the performance of the analytical method. psu.edu

Rigorous Validation of Analytical Method Parameters for Research Fidelity

To ensure the reliability and reproducibility of analytical data, the developed method must undergo rigorous validation in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). phmethods.neteuropa.eufda.gov The validation process involves the systematic evaluation of several key parameters:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jrespharm.com A calibration curve is constructed by plotting the instrument response against known concentrations of the analyte. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 0.999. jrespharm.comresearchgate.nettsijournals.com For example, a validated HPLC method for Bupivacaine hydrochloride demonstrated linearity in the concentration range of 25–150 μg/mL with a correlation coefficient of r² = 0.9999. researchgate.nettsijournals.com Another study showed linearity for Bupivacaine in the range of 10 - 4500 ng/mL. phmethods.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.gov It is determined by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. psu.edu The acceptance criteria for accuracy are typically within ±15% of the nominal value, except for the lower limit of quantification (LLOQ), where it is often ±20%. psu.edu For instance, a validated HPLC method for Bupivacaine in human plasma showed an accuracy range of 98.61-102.11%. psu.edu

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). jrespharm.com The acceptance criterion for precision is typically a CV of ≤15%, and ≤20% for the LLOQ. jrespharm.com A study on Bupivacaine hydrochloride reported intraday and interday precision with %RSD values of 0.38 and 0.44, respectively. jrespharm.com

Reproducibility: This parameter assesses the precision of the method when it is performed by different analysts, on different instruments, and in different laboratories. It provides an indication of the method's robustness and transferability.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. jrespharm.com For a reversed-phase HPLC method for Bupivacaine hydrochloride, the LOD and LOQ were found to be 0.900 µg/ml and 2.72 µg/ml, respectively. jrespharm.com A more sensitive LC-MS method for Bupivacaine in human tissue reported a lower limit of quantification of ≤ 97 ng/g. nih.gov

Table 2: Summary of Validation Parameters for Analytical Methods of a Related Compound (Bupivacaine hydrochloride)

| Parameter | Definition | Typical Acceptance Criteria | Example Finding for Bupivacaine hydrochloride |

| Linearity (r²) | Proportionality of response to concentration. jrespharm.com | r² ≥ 0.99 | r² = 0.9999 over 25-150 µg/mL. researchgate.nettsijournals.com |

| Accuracy (%) | Closeness of measured value to true value. nih.gov | 85-115% (80-120% for LLOQ). psu.edu | 98.61% - 102.11%. psu.edu |

| Precision (%RSD) | Agreement between repeated measurements. europa.eu | ≤ 15% (≤ 20% for LLOQ). jrespharm.com | Intraday: 0.38%, Interday: 0.44%. jrespharm.com |

| LOD | Lowest detectable concentration. jrespharm.com | - | 0.900 µg/mL. jrespharm.com |

| LOQ | Lowest quantifiable concentration. jrespharm.com | - | 2.72 µg/mL. jrespharm.com |

The synthesis and characterization of levobupivacaine (B138063) hydrochloride, an enantiomer of bupivacaine, also involves rigorous analytical techniques such as HPLC for purity determination, as well as NMR, MS, and elemental analysis for structural confirmation. nih.govresearchgate.net These studies further emphasize the importance of robust analytical methodologies in the research and development of local anesthetic compounds.

Pharmacokinetic Research and Biotransformation Pathways

Absorption and Distribution Dynamics in Preclinical Models

Following administration, local anesthetics like bumecaine (B1199071) are absorbed into the systemic circulation. The rate and extent of absorption depend on the site of administration and its vascularity. As an amide-type anesthetic, bumecaine is distributed to all body tissues, with higher concentrations typically found in highly perfused organs such as the liver, lungs, heart, and brain. nih.gov

Pharmacokinetic studies on pyromecaine (bumecaine) in humans after intravenous administration have determined its maximum plasma concentration (Cmax). These findings are crucial for understanding its systemic exposure. ncats.io

Table 1: Pharmacokinetic Parameters of Bumecaine (Pyromecaine) in Humans

| Dose (single, intravenous) | Cmax (serum) |

|---|---|

| 50 mg | 0.61 µg/mL |

| 100 mg | 1.22 µg/mL |

Data sourced from human studies on pyromecaine (bumecaine). ncats.io

Like other amide-type anesthetics, the distribution is also influenced by the degree of plasma protein binding. For instance, the highly lipophilic anesthetic bupivacaine (B1668057) is approximately 95% bound to plasma proteins. drugbank.com This extensive binding affects its distribution characteristics and placental transfer. nih.gov

Detailed Studies of Hepatic Metabolism and Enzymatic Pathways (e.g., Cytochrome P450 enzymes, glucuronidation)

The biotransformation of amide-type local anesthetics occurs predominantly in the liver. nih.gov The primary enzymatic system responsible for the initial phase of metabolism is the Cytochrome P450 (CYP450) system, located in the smooth endoplasmic reticulum of hepatocytes. openanesthesia.orgwfsahq.org These enzymes catalyze Phase I reactions, such as oxidation and dealkylation, which convert lipophilic drugs into more water-soluble molecules. openanesthesia.org

While specific studies detailing the exact CYP450 isozymes responsible for bumecaine metabolism are not extensively available, research on structurally similar amide anesthetics like bupivacaine and ropivacaine (B1680718) provides significant insight. Multiple forms of cytochrome P-450 are involved in the metabolism of bupivacaine. uct.ac.za Specifically, CYP3A4 has been identified as the primary enzyme for the N-dealkylation of bupivacaine and ropivacaine. patsnap.comdrugbank.com Furthermore, CYP1A2 is also involved in the metabolism of bupivacaine and the 3'-hydroxylation of ropivacaine. patsnap.comdrugbank.com

Following Phase I reactions, the metabolites can undergo Phase II reactions, which involve conjugation with hydrophilic molecules like glucuronic acid. openanesthesia.org This process, known as glucuronidation, further increases the water solubility of the metabolites, preparing them for excretion. wfsahq.org Amide-type anesthetics such as bupivacaine are metabolized via conjugation with glucuronic acid. drugbank.com

Table 2: Key Hepatic Enzymes in the Metabolism of Bupivacaine

| Metabolic Pathway | Primary Enzyme(s) |

|---|---|

| N-dealkylation | Cytochrome P450 3A4 (CYP3A4) |

| Aromatic hydroxylation | Cytochrome P450 1A2 (CYP1A2) |

| Conjugation | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |

This table summarizes data for the related compound bupivacaine to illustrate the likely metabolic pathways for amide-type anesthetics. drugbank.compatsnap.comdrugbank.com

Identification and Characterization of Key Metabolites (e.g., 2,6-pipecoloxylidine)

The hepatic metabolism of amide-type local anesthetics results in the formation of several metabolites. For bupivacaine, the major metabolite formed through N-dealkylation is 2,6-pipecoloxylidine (PPX). drugbank.com The formation of PPX from bupivacaine is catalyzed mainly by the CYP3A4 isozyme. drugbank.com This metabolite has also been identified as a major metabolite for ropivacaine. drugbank.com

Other metabolites of bupivacaine have been identified in human urine following its administration. nih.gov These include products of aromatic hydroxylation, such as 3'-hydroxy-bupivacaine and 4'-hydroxy-bupivacaine, as well as desbutylbupivacaine. nih.govipinnovative.com The identification of these compounds is critical for a complete understanding of the drug's biotransformation and elimination. ipinnovative.com While 2,6-pipecoloxylidine is a key metabolite for closely related anesthetics, specific studies confirming it as a primary metabolite of bumecaine are limited.

Research into Excretion Mechanisms and Routes in Model Systems

The primary route of elimination for amide-type local anesthetics and their metabolites is through the kidneys. nih.govpatsnap.com The metabolic processes in the liver are crucial as they convert the parent lipid-soluble drug into more water-soluble metabolites, which can be efficiently excreted in the urine. wfsahq.org

For bupivacaine, it is reported that only a small fraction, approximately 6%, of the administered dose is excreted unchanged in the urine. drugbank.com The vast majority is eliminated as various metabolites. The rate of urinary excretion is influenced by factors such as urinary perfusion and urinary pH. nih.gov Given that bumecaine is an amide-type anesthetic, a similar excretion profile dominated by its metabolites is expected.

Formulation Science and Advanced Drug Delivery Systems Research

Hydrogel-Based Delivery Systems ResearchThere is no available research on the use of hydrogel-based systems for the delivery of Bumecaine (B1199071) hydrochloride.

Correlation between Hydrogel Viscosity and Drug Dissolution RatesNo data exists correlating hydrogel viscosity with the dissolution rates of Bumecaine hydrochloride. For Bupivacaine (B1668057) hydrochloride, studies have found a direct relationship where higher hydrogel viscosity, achieved by adding synthetic polymers, leads to a slower, more prolonged drug release.nih.gov

Based on a comprehensive review of scientific literature, there is a notable lack of specific research on the formulation of This compound within advanced drug delivery systems such as liposomes, nano-particulates, or other novel sustained-release platforms.

Extensive searches for scholarly articles, patents, and research data have not yielded specific studies detailing the encapsulation or controlled release of this compound using these modern formulation technologies. The available body of research on advanced delivery systems for local anesthetics predominantly focuses on other compounds, such as Bupivacaine hydrochloride. While this research on other anesthetics is robust, detailing significant advancements in prolonging analgesic effects and improving delivery mechanisms, the same cannot be reported for this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis on the liposomal, nano-particulate, or other novel delivery systems for this compound as the primary research appears not to be available in the public domain.

Preclinical and in Vitro Research Models

In Vitro Electrophysiological Studies on Nerve Conduction

In vitro electrophysiological studies have been instrumental in elucidating the mechanisms of action of local anesthetics like bumecaine (B1199071) hydrochloride. These studies often involve measuring the effects of the compound on nerve impulse generation and propagation.

Research on related compounds, such as bupivacaine (B1668057), provides insights into the potential electrophysiological profile of bumecaine hydrochloride. For instance, studies on isolated nerve fibers have demonstrated that local anesthetics block the generation of action potentials by inhibiting voltage-gated sodium channels. wikipedia.org This blockade is use-dependent, meaning that nerves that are repetitively stimulated are more susceptible to the anesthetic's effects. drugbank.com

A comparative in vitro study on the giant axon of crayfish investigated the intracellular concentrations of lidocaine (B1675312) and bupivacaine required to produce a nerve block. The findings indicated that bupivacaine achieved a phasic block more effectively and at a lower concentration than lidocaine, suggesting a higher potency for bupivacaine. nih.gov Specifically, the intracellular concentration and the intracellular-to-extracellular ratio were significantly lower for bupivacaine when nerve conduction was blocked, highlighting its efficiency in accessing the sodium channel from within the cell. nih.gov

Studies focusing on motor nerve conduction have also been conducted. In one such study involving intravenous regional anesthesia with bupivacaine hydrochloride, the motor nerve conduction (MNC) of the median and ulnar nerves was examined. The results showed that MNC block began at the proximal point of both nerves, with the median nerve being affected earlier. nih.gov The block of MNC was dose-dependent and persisted for a significant duration after the release of vascular obstruction. nih.gov

These electrophysiological investigations are crucial for understanding the fundamental interactions between this compound and neuronal membranes, which underpin its anesthetic properties.

Investigation of this compound in Established Animal Models of Anesthesia

Animal models are essential for evaluating the efficacy and characteristics of local anesthetics like this compound in a physiological setting. Various established models are used to assess different types of anesthesia.

Plexus anesthesia models, such as those using anuran (frog) preparations, are valuable for studying the action of local anesthetics on nerve plexuses. In a comparative study, the onset of plexus anesthesia in frogs was evaluated for both lignocaine and bupivacaine. researchgate.net The study involved exposing the frog's abdominal pouch to the local anesthetic solution and testing the reflex activity by immersing the frog's feet in a dilute acid solution. researchgate.net The results indicated that at concentrations of 0.1% and 0.2%, lignocaine produced a more rapid onset of plexus anesthesia compared to bupivacaine, a finding that was statistically significant. researchgate.net

Infiltration anesthesia is commonly studied using the guinea pig wheal test, where the anesthetic is injected intradermally. The inhibition of cutaneous reflexes upon needle stimulation is then measured. researchgate.net A study comparing bupivacaine and lignocaine demonstrated that both agents produced effective infiltration anesthesia in guinea pigs. researchgate.net However, the duration of anesthesia produced by bupivacaine was significantly more prolonged across all tested concentrations (0.05%, 0.1%, and 0.2%) when compared to lignocaine. researchgate.net

Surface anesthesia, or topical anesthesia, is often assessed using the rabbit cornea model. The anesthetic solution is applied to the conjunctival sac, and the loss of the corneal reflex is monitored. researchgate.netscialert.net In a comparative study, bupivacaine was found to be a more potent surface anesthetic agent in rabbits than lignocaine. researchgate.net While lignocaine could produce surface anesthesia at concentrations of 0.5% or 0.1%, bupivacaine demonstrated superior potency. researchgate.net The application of the anesthetic into the conjunctival sac allows for the evaluation of both the onset and duration of the surface anesthetic effect. scialert.net

Regional nerve block models, such as the sciatic nerve block in rats, are used for more detailed mechanistic analysis of local anesthetics. These models allow for the investigation of the drug's effects on a specific major nerve. nih.govresearchgate.net A study utilizing a rat model of inflammatory pain induced by carrageenan evaluated the effect of a sciatic nerve block with bupivacaine on hyperalgesia. nih.gov The results showed that a standard bupivacaine block, with a duration of approximately two hours, only delayed the onset of hyperalgesia. nih.gov In contrast, a longer-duration block achieved with bupivacaine-loaded microspheres (over five hours) prevented the development of both ipsilateral and contralateral hyperalgesia. nih.gov This suggests that the duration of the neural blockade is a critical factor in preventing central sensitization and the development of hyperalgesia in this inflammatory model. nih.gov

| Anesthesia Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Plexus Anesthesia | Anuran (Frog) | Lignocaine showed a more rapid onset of action compared to bupivacaine at 0.1% and 0.2% concentrations. | researchgate.net |

| Infiltration Anesthesia | Guinea Pig | Bupivacaine produced a significantly longer duration of anesthesia compared to lignocaine at all tested concentrations (0.05%, 0.1%, 0.2%). | researchgate.net |

| Surface Anesthesia | Rabbit | Bupivacaine was found to be a more potent surface anesthetic than lignocaine. | researchgate.net |

| Regional Nerve Block | Rat (Sciatic Nerve) | A prolonged sciatic nerve block with bupivacaine-loaded microspheres prevented the development of inflammatory hyperalgesia. | nih.gov |

Cellular and Subcellular Level Investigations of Biochemical and Physiological Effects (e.g., influence on oxidative phosphorylation, fatty acid utilization, cAMP production)

Beyond their effects on nerve conduction, local anesthetics like this compound can influence various cellular and subcellular processes. Research into the biochemical and physiological effects of the related compound bupivacaine has revealed interactions with key metabolic pathways.

Influence on Oxidative Phosphorylation:

Studies on isolated rat liver mitochondria have shown that bupivacaine can affect oxidative phosphorylation. nih.govresearchgate.net It has been observed to stimulate state 4 respiration and release oligomycin-inhibited state 3 respiration, acting as a decoupler. nih.gov In the presence of certain hydrophobic anions, bupivacaine can act as an uncoupler of oxidative phosphorylation by forming a proton-specific leakage pathway in the mitochondrial membrane. nih.gov Further research on cell cultures has indicated that bupivacaine can uncouple mitochondrial oxidative phosphorylation and inhibit respiratory chain complexes I and III, leading to the production of reactive oxygen species (ROS). nih.govresearchgate.net

Influence on Fatty Acid Utilization:

Bupivacaine has been shown to interfere with the oxidative metabolism of fatty acids. nih.gov Studies using isolated rat hearts have demonstrated that the heart is more susceptible to bupivacaine toxicity during fatty acid metabolism compared to carbohydrate metabolism. nih.gov This suggests that bupivacaine may have specific effects on lipid processing within cardiomyocytes. nih.gov The mechanism is thought to involve the inhibition of carnitine acylcarnitine translocase, which is crucial for transporting long-chain fatty acids into the mitochondria for beta-oxidation and subsequent ATP production. nih.gov

Influence on cAMP Production:

Research has also explored the impact of local anesthetics on cyclic-3',5'-adenosine monophosphate (cAMP) production. It has been hypothesized that the inhibition of cAMP production may contribute to the cardiovascular effects of these drugs. nih.gov Studies on human lymphocytes have shown that bupivacaine can inhibit both basal and epinephrine-stimulated cAMP production in a noncompetitive manner. nih.gov Bupivacaine was found to be a more potent inhibitor of basal cAMP production compared to ropivacaine (B1680718) and mepivacaine (B158355). nih.gov This inhibition of cAMP formation may be due to the binding of local anesthetics to beta-adrenergic receptors. nih.gov

| Biochemical/Physiological Effect | Model System | Key Findings for Bupivacaine (Related Compound) | Reference |

|---|---|---|---|

| Oxidative Phosphorylation | Rat Liver Mitochondria, Cell Cultures | Acts as a decoupler and, in some conditions, an uncoupler of oxidative phosphorylation. Inhibits respiratory chain complexes I and III. | nih.govresearchgate.netnih.govresearchgate.net |

| Fatty Acid Utilization | Isolated Rat Heart | Selectively inhibits the oxidative metabolism of fatty acids, increasing cardiac sensitivity to toxicity during fatty acid metabolism. | nih.govnih.gov |

| cAMP Production | Human Lymphocytes | Inhibits basal and epinephrine-stimulated cAMP production in a noncompetitive manner. More potent inhibitor than ropivacaine and mepivacaine. | nih.govnih.gov |

Mechanistic Comparative Studies with Other Local Anesthetics in Preclinical Systems

This compound, also referred to as pyromecaine, functions as a local anesthetic and anti-arrhythmic agent by primarily targeting and blocking voltage-gated sodium channels. ncats.ionih.gov This mechanism is the cornerstone of its anesthetic effect, as the blockade of these channels prevents the generation and conduction of nerve impulses. nih.govchemicalbook.com

In vitro research on isolated neurons from rat spinal ganglions has provided more specific insights into bumecaine's action. These studies have revealed that the interaction of bumecaine with the inactivated state of sodium channels plays a substantial role in its blocking effect. ncats.io This preference for the inactivated state is a characteristic shared with other local anesthetics and is a key factor in their activity-dependent blockade, where nerves that are firing more frequently are more susceptible to the anesthetic.

While direct, side-by-side preclinical studies comparing the detailed biophysical and molecular interactions of bumecaine with other common local anesthetics are not extensively documented in publicly available literature, a comparative understanding can be derived from the established mechanisms of agents like lidocaine and bupivacaine.

Both lidocaine and bupivacaine are amide-type local anesthetics that, like bumecaine, exert their effects by blocking voltage-gated sodium channels from within the neuron. chemicalbook.comfda.govpfizer.com They diffuse across the neuronal membrane in their uncharged form and then bind to the channel in their charged form, stabilizing the inactivated state and thereby preventing the influx of sodium required for an action potential. patsnap.com

The primary distinction between these agents often lies in their physicochemical properties, such as lipid solubility and protein binding, which in turn influence their potency, onset, and duration of action. For instance, bupivacaine is known for its high lipid solubility and prolonged duration of action compared to lidocaine. patsnap.comverywellhealth.com Although specific comparative data for bumecaine is scarce, its classification as both a local anesthetic and an anti-arrhythmic suggests a significant interaction with cardiac sodium channels as well, a property shared with lidocaine. ncats.ionih.gov

A qualitative comparison of the mechanistic attributes of these local anesthetics based on available preclinical data is presented below.

| Feature | This compound | Lidocaine | Bupivacaine |

| Primary Molecular Target | Voltage-gated sodium channels | Voltage-gated sodium channels | Voltage-gated sodium channels |

| Primary Mechanism of Action | Blocks nerve impulse conduction | Blocks nerve impulse conduction | Blocks nerve impulse conduction |

| Preferred Channel State | Inactivated state ncats.io | Inactivated state | Inactivated state patsnap.com |

| Binding Site | Intracellular portion of the channel | Intracellular portion of the channel | Intracellular portion of the channel patsnap.com |

| Chemical Class | Amide-type | Amide-type | Amide-type pfizer.com |

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of Bumecaine hydrochloride?

To optimize synthesis, employ multivariate experimental design (e.g., factorial design) to assess variables such as solvent polarity, reaction temperature, and catalyst ratios. For example, adjust pH (e.g., 2.4–3.5) during crystallization to improve yield and purity . Validate purity via HPLC (>99% purity threshold) and characterize intermediates using spectroscopic techniques (e.g., NMR, IR) .

Q. How can researchers resolve contradictions in structural characterization data for this compound?

Cross-validate results using complementary analytical techniques :

- Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray Diffraction (XRD) for crystalline structure analysis. Discrepancies in spectral peaks (e.g., unexpected proton signals) should prompt re-evaluation of sample purity or solvent interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow acute toxicity mitigation measures :

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek immediate medical attention .

- Store solutions in sealed vials at controlled temperatures to avoid degradation .

Advanced Research Questions

Q. How can researchers design in vitro release studies for this compound formulations?

Use kinetic modeling (e.g., zero-order, Higuchi, or Korsmeyer-Peppas equations) to analyze release profiles. For example, design dissolution media mimicking physiological pH (1.2–7.4) and employ USP apparatus to assess time-dependent release. Validate data consistency using statistical tools (e.g., ANOVA) .

Q. What strategies address batch-to-batch variability in this compound synthesis?

Implement Quality-by-Design (QbD) principles:

Q. How should researchers interpret conflicting bioactivity data across in vitro and in vivo models?

Conduct dose-response alignment studies :

Q. What analytical techniques are suitable for detecting degradation products in this compound formulations?

Apply stability-indicating methods :

- High-Resolution LC-MS/MS to identify degradation pathways (e.g., hydrolysis, oxidation).

- Forced Degradation Studies under stress conditions (heat, light, pH extremes) to quantify impurities .

Methodological Considerations

Q. How to validate the selectivity of this compound assays in complex matrices?

Perform spike-and-recovery experiments in biological fluids (e.g., plasma). Use chromatographic separation (C18 columns, gradient elution) coupled with UV/Vis or MS detection to distinguish the compound from endogenous interferents .

Q. What computational tools support structure-activity relationship (SAR) studies for this compound analogs?

Utilize molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors. Pair with QSAR models to optimize substituent groups for enhanced potency or reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.